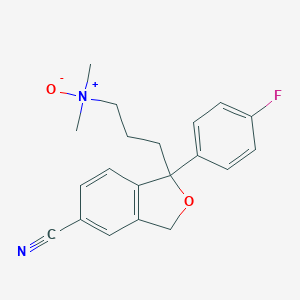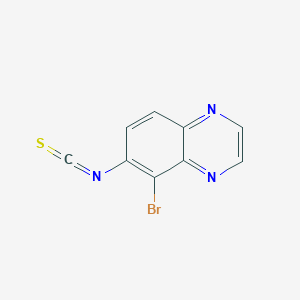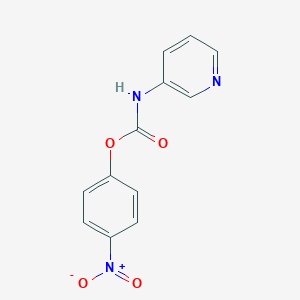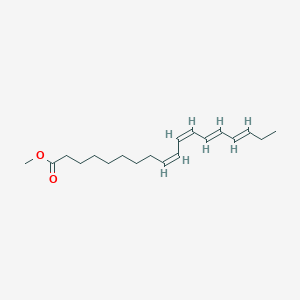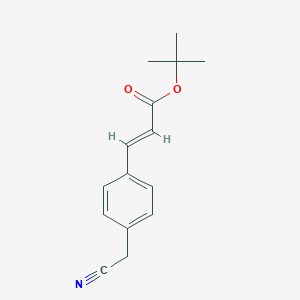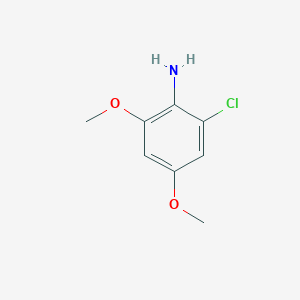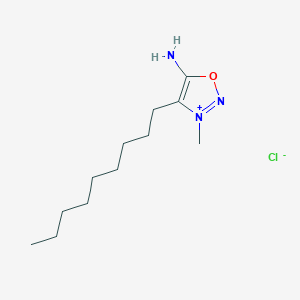
3-Methyl-4-n-nonylsydnonimine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-n-nonylsydnonimine hydrochloride, also known as SIN-1, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property has made it a valuable tool in studying the effects of NO in various biological systems.
Mecanismo De Acción
3-Methyl-4-n-nonylsydnonimine hydrochloride releases NO in a controlled manner, which activates the enzyme guanylate cyclase in the target cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn causes vasodilation and other physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-4-n-nonylsydnonimine hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. It can induce vasodilation, reduce platelet aggregation, and inhibit the production of inflammatory cytokines. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-n-nonylsydnonimine hydrochloride has several advantages as a research tool. It can release NO in a controlled and predictable manner, which allows for precise experimentation. It is also relatively stable and easy to handle in the laboratory. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research involving 3-Methyl-4-n-nonylsydnonimine hydrochloride. One area of interest is the development of new NO donors with improved properties, such as increased stability and specificity. Another area is the investigation of the role of NO in various disease processes, such as cancer and neurodegenerative diseases. Additionally, 3-Methyl-4-n-nonylsydnonimine hydrochloride could be used to study the effects of NO in combination with other drugs or therapies, to determine potential synergistic effects.
Métodos De Síntesis
The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves the reaction of 3-methyl-4-nitrosoaniline with nonylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 3-Methyl-4-n-nonylsydnonimine hydrochloride.
Aplicaciones Científicas De Investigación
3-Methyl-4-n-nonylsydnonimine hydrochloride has been used in various scientific studies to investigate the role of NO in different biological processes. It has been shown to have a vasodilatory effect on blood vessels, which can be useful in the treatment of cardiovascular diseases. It has also been used to study the effects of NO on neurotransmission and inflammation.
Propiedades
Número CAS |
19951-50-9 |
|---|---|
Nombre del producto |
3-Methyl-4-n-nonylsydnonimine hydrochloride |
Fórmula molecular |
C12H24ClN3O |
Peso molecular |
261.79 g/mol |
Nombre IUPAC |
3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CRYMQNCOGJZOPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
SMILES canónico |
CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-] |
Sinónimos |
3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




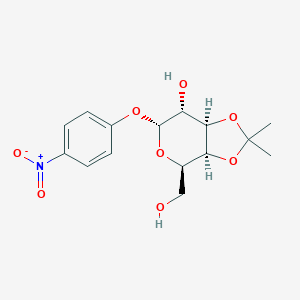
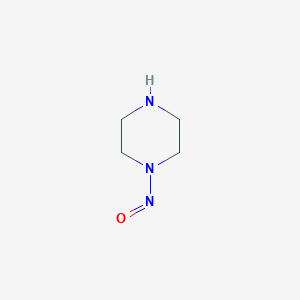
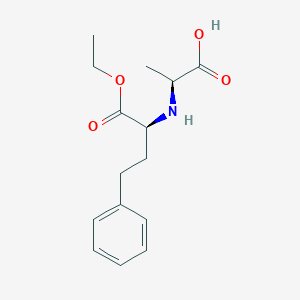
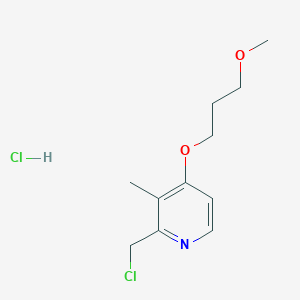
![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
